molecular formula C23H23N3O3S B11592081 (5Z)-2-(4-tert-butylphenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-tert-butylphenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11592081
M. Wt: 421.5 g/mol
InChI Key: ALNBNOMKSRDESC-AQTBWJFISA-N
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Description

The compound (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. This involves the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-METHYLPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-2-(4-CHLOROPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific structural features, such as the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

(5Z)-2-(4-tert-butylphenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O3S/c1-23(2,3)16-11-9-14(10-12-16)20-24-22-26(25-20)21(27)18(30-22)13-15-7-6-8-17(28-4)19(15)29-5/h6-13H,1-5H3/b18-13-

InChI Key

ALNBNOMKSRDESC-AQTBWJFISA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/SC3=N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C(=CC=C4)OC)OC)SC3=N2

Origin of Product

United States

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